molecular formula C10H7BrFN B8801473 2-(Bromomethyl)-6-fluoroquinoline CAS No. 168083-35-0

2-(Bromomethyl)-6-fluoroquinoline

Cat. No. B8801473
M. Wt: 240.07 g/mol
InChI Key: UGPQPVWABPCSIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Bromomethyl)-6-fluoroquinoline is a useful research compound. Its molecular formula is C10H7BrFN and its molecular weight is 240.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Bromomethyl)-6-fluoroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Bromomethyl)-6-fluoroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

168083-35-0

Product Name

2-(Bromomethyl)-6-fluoroquinoline

Molecular Formula

C10H7BrFN

Molecular Weight

240.07 g/mol

IUPAC Name

2-(bromomethyl)-6-fluoroquinoline

InChI

InChI=1S/C10H7BrFN/c11-6-9-3-1-7-5-8(12)2-4-10(7)13-9/h1-5H,6H2

InChI Key

UGPQPVWABPCSIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)CBr)C=C1F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-fluoro-2-methylquinoline (see C. M. Leir, J. Org. Chem., vol 42, pp 911-913, 1977) (21.67 g) in carbon tetrachloride (700 mL) were added N-bromosuccinimide (26.32 g) and benzoyl peroxide (1.62 g). The mixture was brought to reflux with two spot lights of 150 Watts. The mixture was irradiated for 24 hours at reflux. The mixture was then cooled to room temperature, evaporated to dryness and chromatographed on flash silica gel using pure toluene as eluant to give, as the slower running compound, a beige solid (11.9 g); m.p. 90°-92° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
11.9 g
Type
reactant
Reaction Step Two
Quantity
26.32 g
Type
reactant
Reaction Step Three
Quantity
1.62 g
Type
reactant
Reaction Step Three
Quantity
700 mL
Type
solvent
Reaction Step Three

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